Synthesis and Characterization of Oxaceprol-d3: A Technical Guide for Research Applications
Synthesis and Characterization of Oxaceprol-d3: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Oxaceprol-d3, a deuterated analog of the anti-inflammatory agent Oxaceprol. The introduction of deuterium (B1214612) can offer advantages in metabolic profiling and pharmacokinetic studies by altering the drug's metabolic fate.[1][2][3] This document outlines a detailed, albeit theoretical, synthetic protocol, comprehensive characterization methodologies, and visual representations of the experimental workflow and the proposed mechanism of action of Oxaceprol.
Synthesis of Oxaceprol-d3
The synthesis of Oxaceprol-d3 (N-Acetyl-d3-L-hydroxyproline) can be achieved through the N-acetylation of L-Hydroxyproline using a deuterated acetyl source. A plausible and efficient method involves the reaction of L-Hydroxyproline with acetic anhydride-d6.
Experimental Protocol
Materials:
-
L-Hydroxyproline
-
Acetic anhydride-d6 (D, 99%)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
To a stirred suspension of L-Hydroxyproline (131 g) in distilled water (300 ml) in a round-bottom flask, add acetic anhydride-d6 (110 ml, molar equivalent) dropwise over a period of 1 hour.
-
During the addition, slowly increase the temperature of the reaction mixture to 50°C.
-
After the complete addition of acetic anhydride-d6, maintain the reaction mixture at a temperature of 40-50°C for 2 hours, with continuous stirring.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the acetic acid-d4 and water under reduced pressure using a rotary evaporator.
-
The resulting viscous syrup is then triturated with acetonitrile to precipitate the solid product.
-
Filter the white solid, wash with cold acetonitrile, and dry under vacuum to yield Oxaceprol-d3.
This method is adapted from a known synthesis of Oxaceprol, substituting the standard acetic anhydride (B1165640) with its deuterated counterpart.[4]
Characterization of Oxaceprol-d3
A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Oxaceprol-d3. The following analytical techniques are recommended.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the incorporation of deuterium atoms.
Methodology:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Mode: Positive or negative ion mode
-
Expected Result: The mass spectrum should show a molecular ion peak corresponding to the mass of Oxaceprol-d3. For instance, in negative ion mode, the [M-H]⁻ peak is expected at m/z 177.09, which is 3 units higher than that of unlabeled Oxaceprol (m/z 174.07).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is vital for structural elucidation and confirming the position of the deuterium labels.
Methodology:
-
¹H NMR: The proton NMR spectrum is expected to be similar to that of Oxaceprol, but with the complete absence of the singlet corresponding to the N-acetyl protons, which confirms the successful deuteration at the acetyl group.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic peaks for the carboxyl, carbonyl, and pyrrolidine (B122466) ring carbons. The signal for the methyl carbon of the acetyl group will be a triplet due to coupling with deuterium.
-
²H NMR: The deuterium NMR spectrum should show a single resonance corresponding to the deuterium atoms in the acetyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
Methodology:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Expected Result: A single major peak indicating high purity of the Oxaceprol-d3.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
Methodology:
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Expected Result: The spectrum will show characteristic absorption bands for O-H, N-H, C=O (carboxyl and amide), and C-D stretching vibrations.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the melting point and thermal characteristics of the synthesized compound.
Methodology:
-
Heating Rate: A standard heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Expected Result: A sharp endothermic peak corresponding to the melting point of Oxaceprol-d3.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the characterization of Oxaceprol-d3.
Table 1: Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₇H₈D₃NO₄ |
| Molecular Weight | 176.19 g/mol |
| [M-H]⁻ (m/z) | 177.09 |
Table 2: ¹H NMR Spectroscopy Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1.9-2.1 | m | -CH₂- (pyrrolidine ring) |
| 3.3-3.6 | m | -CH₂-N- (pyrrolidine ring) |
| 4.1-4.5 | m | -CH-OH & -CH-COOH |
| 5.1 | br s | -OH |
| 12.4 | br s | -COOH |
Table 3: HPLC Purity Data
| Parameter | Result |
| Retention Time | Dependent on specific conditions |
| Purity (%) | > 98% |
Table 4: Physical and Thermal Properties
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Melting Point (°C) | Similar to Oxaceprol (~133-135°C) |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and characterization of Oxaceprol-d3.
Caption: Workflow for the synthesis and characterization of Oxaceprol-d3.
Proposed Mechanism of Action of Oxaceprol
Oxaceprol is believed to exert its anti-inflammatory effects through multiple pathways. The following diagram depicts its proposed mechanism of action.[5][6][7]
References
- 1. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxaceprol synthesis - chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Oxaceprol? [synapse.patsnap.com]
- 6. Oxaceprol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. medchemexpress.com [medchemexpress.com]
